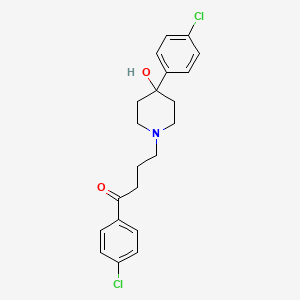
Chlorohaloperidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorohaloperidol, also known as this compound, is a useful research compound. Its molecular formula is C21H23Cl2NO2 and its molecular weight is 392.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective Properties
Recent studies have indicated that chlorohaloperidol may possess neuroprotective effects, particularly through its action as a Sigma-1 receptor antagonist. Research has shown that low doses of haloperidol can protect against oxidative stress-induced cell death in both in vitro and in vivo models. For instance, a study demonstrated that administering haloperidol at a low dose (0.05 mg/kg) significantly reduced ischemic lesion volumes in rats subjected to middle cerebral artery occlusion, suggesting its potential role in treating acute ischemic stroke and other brain injuries with ischemic components .
Table 1: Neuroprotective Effects of this compound
Treatment of Psychiatric Disorders
This compound shares structural similarities with haloperidol and has been explored as an alternative treatment for various psychiatric conditions, particularly psychotic disorders. Case studies have reported successful treatment outcomes for conditions such as delusions of infestation, where this compound effectively alleviated symptoms . The rapid relief of symptoms suggests its efficacy as a therapeutic agent in acute psychiatric settings.
Case Study Overview
- Condition: Delusions of Infestation
- Treatment: this compound
- Outcome: Symptoms relieved acutely; sustained improvement in some cases.
Pharmacokinetics and Drug Monitoring
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic applications. Studies have utilized high-performance liquid chromatography to quantify this compound levels in plasma, facilitating the monitoring of drug levels during treatment . This information is vital for optimizing dosage regimens and minimizing adverse effects.
Table 2: Pharmacokinetic Studies on this compound
Emerging Applications
Beyond neuroprotection and psychiatric treatment, this compound is being investigated for other potential applications. Its role in modulating glutamatergic transmission has been explored within the context of schizophrenia, suggesting that it may influence neurotransmission pathways associated with this disorder . This opens avenues for further research into its efficacy in treating cognitive symptoms associated with schizophrenia.
Propiedades
Número CAS |
59995-68-5 |
|---|---|
Fórmula molecular |
C21H23Cl2NO2 |
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C21H23Cl2NO2/c22-18-7-3-16(4-8-18)20(25)2-1-13-24-14-11-21(26,12-15-24)17-5-9-19(23)10-6-17/h3-10,26H,1-2,11-15H2 |
Clave InChI |
QETRGFJTEVVJTC-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)Cl |
Key on ui other cas no. |
59995-68-5 |
Sinónimos |
1-(3-(4-chlorobenzoyl)propyl)-4-hydroxy-4-(4-chlorophenyl)piperidine 1-(3-(4-chlorobenzoyl)propyl)-4-hydroxy-4-(4-chlorophenyl)piperidine hydrochloride chlorohaloperidol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















